6-(Chloromethyl)imidazo[1,5-a]pyridine

Medicinal Chemistry Aromatase Inhibition Structure-Activity Relationship

This is the 6-(chloromethyl) regioisomer (CAS 1446395-77-2, SMILES: ClCc1ccc2cncn2c1), a molecularly distinct building block from the 5- and 8-isomers. Its reactive chloromethyl handle at the 6-position provides a specific spatial vector for nucleophilic displacement, essential for synthesizing pharmacologically relevant derivatives for aromatase inhibition and anticancer SAR programs. Substituting with an incorrect regioisomer will produce different molecular geometries and invalidate biological data. Confirm your synthesis requires the 6-substituted scaffold before ordering.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B11913523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)imidazo[1,5-a]pyridine
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2)CCl
InChIInChI=1S/C8H7ClN2/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3H2
InChIKeyAVQTWZPMGHTSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)imidazo[1,5-a]pyridine as a Specialized Heterocyclic Building Block for Scientific Procurement


6-(Chloromethyl)imidazo[1,5-a]pyridine (CAS 1446395-77-2) is a bicyclic heteroaromatic compound belonging to the imidazo[1,5-a]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous pharmaceutical candidates and marketed drugs [1]. The compound features a chloromethyl (-CH2Cl) substituent at the 6-position of the fused imidazole-pyridine ring system, with a molecular formula of C8H7ClN2 and a molecular weight of 166.61 g/mol . This specific regioisomer serves as a versatile synthetic intermediate, where the reactive chloromethyl handle enables further functionalization through nucleophilic substitution or cross-coupling reactions, distinguishing it from unsubstituted or differently substituted core scaffolds .

Why the 6-Position Chloromethyl Regioisomer of Imidazo[1,5-a]pyridine is Not Interchangeable with its 5- and 8-Substituted Analogs


For researchers and procurement specialists, the substitution pattern on the imidazo[1,5-a]pyridine core is a critical, non-negotiable variable that dictates downstream synthetic utility and biological target engagement. The 6-, 5-, and 8-(chloromethyl)imidazo[1,5-a]pyridine regioisomers (CAS 1446395-77-2, 1314940-45-8, and 1446321-83-0, respectively) share an identical molecular weight (166.61 g/mol) and empirical formula (C8H7ClN2) , but they are structurally distinct compounds with different chemical and physical properties. Their unique connectivity, confirmed by distinct SMILES notations—ClCc1ccc2cncn2c1 for the 6-isomer , ClCc1cccc2cncn12 for the 5-isomer [1], and ClCc1cccn2cncc12 for the 8-isomer [2]—means they cannot be used interchangeably. Using the incorrect regioisomer in a structure-activity relationship (SAR) study or a multi-step synthesis will lead to a different spatial vector for the reactive handle, resulting in altered molecular geometries, divergent downstream products, and ultimately, invalid biological or material science data [3].

Quantitative Evidence for Prioritizing 6-(Chloromethyl)imidazo[1,5-a]pyridine in Research Sourcing


Critical Role of the 6-Position Chloromethyl Group for Derivatization in Aromatase Inhibitor Development

The 6-position on the imidazo[1,5-a]pyridine scaffold is a specific locus for structural modification that directly impacts biological activity, a feature not replicated by substitution at the 5- or 8-positions. Patent literature on aromatase inhibitors highlights that derivatization at the 6-position can lead to potent biological effects, while the same substituent at other positions may yield inactive compounds. The 6-(chloromethyl) group provides a crucial synthetic handle for introducing such modifications [1].

Medicinal Chemistry Aromatase Inhibition Structure-Activity Relationship

Defined Molecular Geometry and Connectivity Differentiating the 6-Isomer from 5- and 8-Isomers

The 6-(chloromethyl)imidazo[1,5-a]pyridine is structurally distinct from its 5- and 8-substituted regioisomers, as confirmed by their unique SMILES notations. The SMILES for the 6-isomer is ClCc1ccc2cncn2c1 , compared to ClCc1cccc2cncn12 for the 5-isomer [1] and ClCc1cccn2cncc12 for the 8-isomer [2]. These differences in atomic connectivity define unique chemical entities, and using the correct isomer is critical for achieving the intended outcome in any synthetic or biological application.

Chemical Synthesis Analytical Chemistry Structural Isomerism

The 6-Position as a Site for Critical Modifications in Anticancer Agents

Research on related scaffolds has demonstrated that substitutions at the C6 position of the imidazo[1,5-a]pyridine ring system are critical for maintaining and enhancing cytotoxic activity against cancer cell lines. For instance, studies on 6-substituted analogs of similar fused bicyclic systems have revealed structure-activity relationships (SAR) where modifications at the 6-position yield compounds with IC50 values below 150 μM against HeLa cells, underscoring the position's importance for therapeutic potential . The 6-(chloromethyl) group provides a versatile precursor for exploring such critical SAR.

Cancer Research Cytotoxicity Drug Development

Availability in Research-Grade Purity (≥98%) with Established Safety Profile

6-(Chloromethyl)imidazo[1,5-a]pyridine is commercially available with a certified purity of 98% , a specification that is also typical for its 5- and 8-substituted regioisomers [REFS-2, REFS-3]. This high purity standard is essential for reproducibility in both synthesis and biological assays. Accompanying safety data classifies the compound with GHS05 (Corrosive) and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), a profile consistent with the reactivity of the chloromethyl group .

Chemical Procurement Safety Data Quality Control

Primary Scientific and Industrial Applications for 6-(Chloromethyl)imidazo[1,5-a]pyridine Based on Evidence


Structure-Activity Relationship (SAR) Studies in Drug Discovery

The 6-(chloromethyl) group on the imidazo[1,5-a]pyridine scaffold is a key position for introducing pharmacophores. Researchers utilize this specific regioisomer to synthesize diverse 6-substituted derivatives for SAR studies, particularly in programs targeting aromatase inhibition [1] or anticancer activity . Using the 6-isomer is critical, as substituting the reactive handle at a different position (e.g., 5- or 8-) will result in a different spatial orientation of the functional group, altering target binding and yielding misleading SAR data [1].

Synthesis of Advanced Heterocyclic Intermediates

The chloromethyl group serves as a versatile electrophilic handle for nucleophilic displacement with amines, alcohols, or thiols, enabling the rapid construction of more complex molecular architectures. This compound is a strategic building block for creating focused libraries of imidazo[1,5-a]pyridine derivatives, as the 6-position is a validated point for chemical diversification [1]. This is in contrast to using a different regioisomer, which would lead to a library of molecules with an altered 3D structure .

Precursor for 6-Substituted Bioactive Molecules

Given the evidence that substitution at the 6-position of related fused heterocycles can yield compounds with significant cytotoxicity (IC50 < 150 μM) , the 6-(chloromethyl) derivative is a logical precursor for exploring this chemical space. It allows for the direct installation of amines, thiols, or other nucleophiles to generate potential anticancer agents for biological evaluation, a synthetic route not feasible with the 5- or 8-isomers.

Analytical and Quality Control Reference Standard

Due to its distinct structural identity confirmed by SMILES notation , the 6-(chloromethyl) regioisomer can serve as an authentic reference standard for analytical method development. This is particularly important for confirming the identity and purity of synthesized 6-substituted compounds by techniques like NMR or HPLC, and for differentiating it from its closely related 5- and 8-isomers.

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